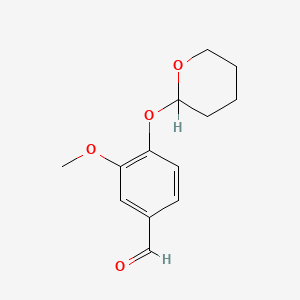
EINECS 293-838-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 293-838-3 is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol It is characterized by the presence of a methoxy group and a tetrahydropyran-2-yloxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 293-838-3 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection strategies and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: EINECS 293-838-3 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and tetrahydropyran-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.
Reduction: 3-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
EINECS 293-838-3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of EINECS 293-838-3 is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
類似化合物との比較
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: Similar structure but with a different position of the tetrahydropyran group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Lacks the methoxy group present in EINECS 293-838-3.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies .
特性
CAS番号 |
91471-08-8 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
3-methoxy-4-(oxan-2-yloxy)benzaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 |
InChIキー |
LLTXNXRCBBBYKB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















